Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-67-6) is a boronate ester derivative with the molecular formula C₁₅H₁₉BF₂O₄ and a molar mass of 312.12 g/mol . Structurally, it features a benzoate core substituted with two fluorine atoms at the 2- and 6-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position. The ethyl ester moiety enhances solubility in organic solvents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a methodology pivotal in biaryl synthesis .
This compound is part of a broader class of aryl boronate esters used in medicinal chemistry and materials science. Its fluorine substituents confer electron-withdrawing effects, which can modulate reactivity in cross-coupling processes and improve metabolic stability in drug candidates .
Properties
Molecular Formula |
C15H19BF2O4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H19BF2O4/c1-6-20-13(19)12-10(17)7-9(8-11(12)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 |
InChI Key |
OIPFEQUBDKMBHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OCC)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
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Precursor Preparation :
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Ethyl 2,6-difluoro-4-bromobenzoate serves as the primary substrate. This intermediate is synthesized via bromination of ethyl 2,6-difluorobenzoate or through direct substitution on a pre-fluorinated scaffold.
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Bromination is challenging due to steric and electronic effects of fluorine atoms. Directed electrophilic substitution or halogen exchange (e.g., via nucleophilic aromatic substitution) may be employed.
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Suzuki Coupling :
Reaction Optimization
Catalyst and Ligand Selection
Base and Solvent Effects
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K₂CO₃ or KOAc facilitates transmetallation by deprotonating boronic acids.
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1,4-Dioxane or DMF balances solubility and reaction kinetics. Water additives improve reaction efficiency in some cases.
Purification and Characterization
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Workup :
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Column Chromatography :
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Analytical Data :
Challenges and Solutions
Industrial and Academic Applications
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substituted Benzoates: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely utilized for forming carbon-carbon bonds between aryl halides and organoboron reagents. The compound acts as an organoboron reagent that can effectively couple with aryl halides in the presence of a palladium catalyst to produce biaryl compounds. The general mechanism involves:
- Oxidative Addition : The aryl halide reacts with the palladium complex.
- Transmetalation : The organoboron compound transfers its aryl group to the palladium complex.
- Reductive Elimination : The desired biaryl product is formed.
This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
Medicinal Chemistry
Potential Therapeutic Applications
Compounds containing boronic esters like this compound have demonstrated various biological activities. They can act as enzyme inhibitors or modulators and show potential in cancer treatment due to their ability to interact with biological targets. Research indicates that boronic acids and esters can form reversible covalent bonds with diols and other nucleophiles present in biological systems, making them valuable in drug design.
Case Study 1: Synthesis of Biaryl Compounds
A study highlighted the efficiency of using this compound in synthesizing biaryl compounds through the Suzuki-Miyaura reaction. The study reported high yields and selectivity when this compound was used as a reagent in various coupling reactions involving different aryl halides.
Research assessed the biological activity of several boronic esters including this compound. It was found that these compounds exhibited promising inhibitory effects on specific enzymes implicated in cancer pathways. Further studies are needed to explore their full therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form boronic esters, which can interact with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 474709-76-7)
2-(2,6-Difluoro-3,5-Dimethoxyphenyl)-4,4',5,5'-Tetramethyl-1,3,2-Dioxaborolane (CAS: 1614233-69-0)
- Molecular Formula : C₁₄H₁₉BF₂O₄
- Molar Mass : 298.10 g/mol
- Key Differences: Replaces the benzoate ester with dimethoxy groups at the 3- and 5-positions.
Core Ring Modifications: Benzene vs. Pyridine
2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Pyridine
- Molecular Formula : C₁₄H₁₇BF₅O₂
- Key Differences :
Ester Group Variations: Ethyl vs. Methyl
Methyl 2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
- Molecular Formula : C₁₄H₁₇BF₂O₄
- Molar Mass : 298.10 g/mol
- Lower molar mass may enhance solubility in polar aprotic solvents .
Comparative Data Table
Biological Activity
Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H19BF2O4
- Molar Mass : 312.12 g/mol
- CAS Number : 1198615-67-6
This compound features a difluorobenzene moiety and a boronic ester functional group, which are critical for its biological activity and utility in chemical reactions.
Enzyme Inhibition
Compounds containing boronic esters are known to exhibit various biological activities, particularly as enzyme inhibitors. This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Notably:
- Phosphodiesterase Inhibition : Similar compounds have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes. PDE inhibitors are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cyclic AMP levels .
Therapeutic Applications
The compound's structural characteristics suggest potential therapeutic applications:
- Anti-inflammatory Properties : The inhibition of PDE4 may lead to anti-inflammatory effects beneficial for respiratory diseases such as asthma and COPD .
- Cancer Treatment : Boronic esters have been explored for their role in cancer therapies due to their interactions with biological targets involved in cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Boronic Ester : The dioxaborolane moiety is synthesized through the reaction of boronic acid with an alcohol.
- Esterification : The resulting boronic ester is then reacted with 2,6-difluorobenzoic acid under acidic conditions to form the final ester product.
These methods highlight the importance of organoboron chemistry in synthesizing complex molecules for pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- PDE Inhibitors : Research has shown that compounds similar to this compound effectively inhibit PDE4 and exhibit anti-inflammatory effects in animal models of asthma .
- Cancer Therapeutics : Studies indicate that boronic esters can modulate enzyme activity linked to cancer progression. For instance, they may inhibit proteasome activity or affect signaling pathways related to tumor growth.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H19BF2O4 |
| Molar Mass | 312.12 g/mol |
| CAS Number | 1198615-67-6 |
| Potential Applications | Anti-inflammatory agents |
| Enzyme Targets | PDE4 |
| Related Compounds | Other boronic esters |
Q & A
What are the standard synthetic routes for Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Level: Basic
Methodological Answer:
The synthesis typically involves:
- Step 1: Coupling a boronic acid pinacol ester precursor with an ethyl benzoate derivative via palladium-catalyzed Suzuki-Miyaura cross-coupling (if pre-functionalized precursors are available) .
- Step 2: Direct borylation of a fluorinated benzoate ester using bis(pinacolato)diboron (B₂Pin₂) in the presence of a transition-metal catalyst (e.g., Pd(dba)₂) under inert conditions .
- Key Conditions: Use anhydrous THF or dioxane, Cs₂CO₃ as a base, and reflux at 80–100°C for 6–12 hours .
Validation: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (hexane/ethyl acetate gradient) .
How can this compound be characterized using spectroscopic and crystallographic methods?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., ²J coupling between adjacent fluorines) and ester/boronate signals. Fluorine substituents deshield aromatic protons, shifting peaks downfield .
- ¹⁹F NMR: Confirm the presence and positions of fluorine atoms (δ ≈ -110 to -120 ppm for aromatic fluorines) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- X-Ray Crystallography: Use SHELX programs to resolve crystal structures, focusing on the planar geometry of the boronate ester and steric effects from methyl groups .
What are the key functional groups and their reactivity in this compound?
Level: Basic
Methodological Answer:
- Dioxaborolane Moiety: Participates in Suzuki-Miyaura cross-coupling with aryl/vinyl halides. Reactivity depends on steric hindrance from methyl groups and electronic effects of fluorines .
- Ethyl Ester: Susceptible to hydrolysis under acidic/basic conditions. Use controlled saponification (e.g., LiOH/THF/H₂O) to avoid boronate degradation .
- Fluorine Substituents: Enhance electrophilicity of the aromatic ring, directing cross-coupling reactions to the para position. Fluorines also increase metabolic stability in biological studies .
How can Suzuki-Miyaura coupling conditions be optimized for this compound?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts. PdCl₂(dppf) often provides higher yields due to enhanced stability .
- Solvent/Base Optimization: Use toluene or dioxane with K₃PO₄ or Cs₂CO₃ to minimize ester hydrolysis.
- Temperature Control: Maintain 80–90°C for aryl chlorides; lower temperatures (50–60°C) for bromides/iodides to reduce side reactions.
- Additives: Add 1–2 mol% of P(o-tol)₃ to stabilize Pd catalysts in oxygen-sensitive reactions .
How do fluorine substituents influence electronic properties and reaction outcomes?
Level: Advanced
Methodological Answer:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability.
- DFT Studies: Calculate Fukui indices to predict regioselectivity in cross-coupling. Fluorines at 2,6-positions direct incoming nucleophiles to the para position .
- Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., ethyl 4-boronate benzoate) using kinetic profiling .
How to resolve contradictions in structure-activity relationship (SAR) studies with structural analogs?
Level: Advanced
Methodological Answer:
- Comparative Analysis: Use analogs from literature (see table below) to isolate variables like fluorine position or ester groups.
| Compound Name | Key Structural Variation | Observed Activity | Reference |
|---|---|---|---|
| Methyl 2,6-difluoro-4-boronyl benzoate | Methyl ester vs. ethyl ester | Reduced hydrolysis stability | |
| Ethyl 2-fluoro-4-boronyl benzoate | Single fluorine vs. difluoro | Lower metabolic stability |
- Data Normalization: Account for differences in assay conditions (e.g., pH, solvent polarity) when comparing IC₅₀ values. Use multivariate regression to identify dominant SAR factors .
What strategies prevent ester hydrolysis during reactions involving the dioxaborolane group?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily silylate the ester (e.g., TMSCl) under mild conditions before boronate reactions .
- Low-Temperature Workup: Quench reactions at 0°C and use neutral extraction (e.g., sat. NH₄Cl) to minimize hydrolysis.
- Alternative Solvents: Replace protic solvents (e.g., MeOH/H₂O) with anhydrous DCM or THF during purification .
How to ensure reproducibility in cross-coupling reactions with this compound?
Level: Advanced
Methodological Answer:
- Standardized Protocols: Pre-dry solvents (molecular sieves) and degas via freeze-pump-thaw cycles.
- Catalyst Purity: Use freshly prepared Pd catalysts or commercially sourced ligands with ≥98% purity.
- Byproduct Analysis: Characterize common side products (e.g., homocoupling dimers) via GC-MS and adjust stoichiometry to suppress them .
What computational methods predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., serine hydrolases). Focus on boronate’s ability to form reversible covalent bonds with catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of boronate-enzyme complexes under physiological conditions.
- Free Energy Perturbation (FEP): Calculate binding affinity changes when modifying fluorine positions or ester groups .
How to troubleshoot crystallization challenges for X-ray analysis?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
